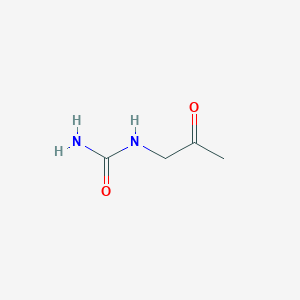

N-(2-Oxopropyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-Oxopropyl)urea, also known as this compound, is a useful research compound. Its molecular formula is C4H8N2O2 and its molecular weight is 116.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

1.1 Fertilizer Development

N-(2-Oxopropyl)urea has been investigated as a component in novel fertilizers aimed at enhancing nitrogen use efficiency (NUE). Research indicates that the incorporation of urea-functionalized nanoparticles can significantly improve nutrient delivery to plants. For example, studies have shown that using urea-modified amorphous calcium phosphate nanoparticles as fertilizers can reduce the amount of nitrogen required while maintaining crop yields. In controlled experiments, these nanofertilizers demonstrated a nitrogen content ranging from 2.4% to 8.13%, depending on the formulation used .

Table 1: Comparison of Nitrogen Content in Urea-Functionalized Nanofertilizers

| Sample | Nitrogen Content (wt%) |

|---|---|

| U5-NACP | 2.4 |

| U10-NACP | 4.24 |

| U15-NACP | 6.31 |

| U20-NACP | 8.13 |

The application of this compound in these formulations has been linked to enhanced crop performance, with studies reporting increases in chlorophyll content and overall biomass when compared to conventional fertilization methods .

1.2 Environmental Impact

The use of this compound in fertilizers also contributes to environmental sustainability by reducing nitrogen losses through volatilization and leaching. The application of stabilized forms of urea has been shown to minimize nitrogen losses by up to 91%, thereby improving the efficiency of nitrogen utilization in agricultural systems .

Nanotechnology Applications

2.1 Nano-Urea Development

In nanotechnology, this compound serves as a precursor for developing advanced nanofertilizers that enhance nutrient absorption in plants. The post-synthetic modification of nanoparticles with urea allows for tailored release profiles and increased nutrient availability . This approach not only improves plant growth but also reduces the environmental footprint associated with traditional fertilizer use.

Cancer Research Applications

3.1 Carcinogenic Studies

This compound has been studied for its potential carcinogenic effects, particularly in relation to pancreatic cancer models. Research indicates that compounds related to this compound exhibit significant carcinogenic properties when tested in animal models. For instance, N-nitrosomethyl(2-oxopropyl)amine (MOP), a derivative of this compound, has shown a high incidence of inducing pancreatic tumors in hamsters when administered at specific dosages .

Table 2: Carcinogenicity of N-nitrosomethyl(2-oxopropyl)amine (MOP)

| Dosage (mg/kg body weight) | Tumor Incidence (%) |

|---|---|

| 25 | 80 |

| 3.5 | 93 |

| 1.75 | 87 |

These findings underscore the need for further investigation into the safety and regulatory aspects surrounding the use of this compound and its derivatives in both agricultural and industrial applications.

Eigenschaften

CAS-Nummer |

138169-33-2 |

|---|---|

Molekularformel |

C4H8N2O2 |

Molekulargewicht |

116.12 g/mol |

IUPAC-Name |

2-oxopropylurea |

InChI |

InChI=1S/C4H8N2O2/c1-3(7)2-6-4(5)8/h2H2,1H3,(H3,5,6,8) |

InChI-Schlüssel |

VHKYOWIIXUEGFE-UHFFFAOYSA-N |

SMILES |

CC(=O)CNC(=O)N |

Kanonische SMILES |

CC(=O)CNC(=O)N |

Synonyme |

Urea, (2-oxopropyl)- (9CI) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.